4-Bromo-2-nitro-N-phenylaniline

Description

BenchChem offers high-quality 4-Bromo-2-nitro-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitro-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

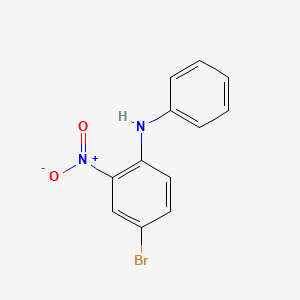

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBRRJVPEFDOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499122 | |

| Record name | 4-Bromo-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-25-3 | |

| Record name | 4-Bromo-2-nitro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-nitro-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Bromo-2-nitro-N-phenylaniline. This document is crafted to serve as a vital resource for researchers, chemists, and professionals in the field of drug development and materials science. Our objective is to delve into the core chemical properties of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and potential applications. The methodologies and data presented herein are curated to uphold the highest standards of scientific integrity, offering field-proven insights and fostering a self-validating system of protocols. By grounding our claims in authoritative sources, we aim to empower your research and development endeavors with reliable and actionable knowledge.

Molecular Overview and Physicochemical Properties

4-Bromo-2-nitro-N-phenylaniline, identified by the CAS number 16588-25-3 , possesses the molecular formula C₁₂H₉BrN₂O₂ and a molecular weight of 293.12 g/mol [1][2]. The structure of this molecule is characterized by a diphenylamine core, where one phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position relative to the secondary amine linkage.

dot

Caption: Chemical structure of 4-Bromo-2-nitro-N-phenylaniline.

The presence of the electron-withdrawing nitro group and the halogen atom significantly influences the electronic properties and reactivity of the molecule. The N-phenyl substitution introduces additional steric bulk and electronic effects compared to its simpler analog, 4-bromo-2-nitroaniline.

Table 1: Physicochemical Properties of 4-Bromo-2-nitro-N-phenylaniline and Related Compounds

| Property | 4-Bromo-2-nitro-N-phenylaniline | 4-Bromo-2-nitroaniline | 4-Bromo-N-phenylaniline |

| CAS Number | 16588-25-3[1][2] | 875-51-4[3] | 101-55-3 |

| Molecular Formula | C₁₂H₉BrN₂O₂[1][2] | C₆H₅BrN₂O₂[3] | C₁₂H₁₀BrN[4][5] |

| Molecular Weight | 293.12 g/mol [1][2] | 217.02 g/mol [3] | 248.12 g/mol [4][5] |

| Appearance | - | Orange crystalline powder[3] | Crystalline solid[5] |

| Melting Point | - | 108 - 113 °C[1][3] | - |

| Boiling Point | - | 308.7 ± 22.0 °C (Predicted)[1] | - |

| Solubility | - | Soluble in Chloroform, DMSO, Methanol[1] | - |

Data for 4-Bromo-2-nitro-N-phenylaniline is limited in publicly available literature; some fields are marked as "-" to indicate the absence of readily available, verified data.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-2-nitro-N-phenylaniline typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common synthetic pathway would be the reaction of 1,4-dibromo-2-nitrobenzene with aniline.

Experimental Protocol: Synthesis of 4-Bromo-2-nitro-N-phenylaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dibromo-2-nitrobenzene (1 equivalent) and aniline (1.1 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used and should be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water. This will precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

-

Base: A mild inorganic base is preferred to avoid potential side reactions with the nitro group or the aniline.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as the aromatic ring is deactivated by the electron-withdrawing nitro group.

dot

Caption: A generalized workflow for the synthesis of 4-Bromo-2-nitro-N-phenylaniline.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The spectrum would exhibit a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet. The protons on the bromo-nitro-substituted ring will show distinct signals influenced by the electronic effects of the substituents. The proton ortho to the nitro group is expected to be the most downfield shifted.

-

Amine Proton (N-H): A broad singlet is expected for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

-

The spectrum would display 12 distinct signals for the 12 carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded. The chemical shifts of the other aromatic carbons would be influenced by their position relative to the substituents.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹.

-

NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Br Stretch: A weak to medium absorption band for the C-Br stretch would be observed in the fingerprint region, typically below 700 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region) would also be present.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular weight is 293, so peaks around m/z 292 and 294 would be expected.

-

Fragmentation: Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the bromine atom.

Reactivity and Potential Applications

The reactivity of 4-bromo-2-nitro-N-phenylaniline is governed by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles under forcing conditions, although the presence of the deactivating nitro group makes this less favorable than in activated systems.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up pathways to synthesize various heterocyclic compounds, such as benzimidazoles and phenazines, which are of interest in medicinal chemistry.

-

Reactions at the Amine: The secondary amine can undergo acylation, alkylation, and other reactions typical of anilines.

-

Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various substituents at the 4-position.

Potential Applications:

-

Intermediate in Organic Synthesis: Due to its array of functional groups, 4-bromo-2-nitro-N-phenylaniline is a valuable intermediate for the synthesis of more complex molecules. It can serve as a building block for dyes, pharmaceuticals, and agrochemicals[3].

-

Medicinal Chemistry: The diphenylamine scaffold is present in a number of biologically active compounds. The functional groups on 4-bromo-2-nitro-N-phenylaniline provide handles for further chemical modifications to generate libraries of compounds for drug discovery screening.

Safety and Handling

While specific toxicity data for 4-bromo-2-nitro-N-phenylaniline is not widely available, it should be handled with the care afforded to related aromatic nitro and bromo compounds.

-

General Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Bromoanilines can also be toxic upon ingestion, inhalation, or skin contact[6].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides[7].

-

Decomposition: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr)[7].

Conclusion

4-Bromo-2-nitro-N-phenylaniline is a multifaceted chemical entity with significant potential as a synthetic intermediate. Its unique substitution pattern provides a platform for a variety of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules. While a comprehensive body of literature on this specific compound is still developing, its structural relationship to well-studied classes of compounds allows for a reasoned prediction of its chemical behavior. It is our hope that this guide will serve as a solid foundation for researchers and professionals to explore the full potential of 4-bromo-2-nitro-N-phenylaniline in their scientific pursuits.

References

-

Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976. [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). (For Synthesis) (p-Bromoaniline) MSDS CAS: 106-40-1. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2011). 4-Bromo-N-phenylaniline. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2025). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved February 7, 2026, from [Link]

-

Bappalige, N. N., Narayana, Y., Poojary, B., & Poojary, K. N. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics, 6(2), 151-156. [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved February 7, 2026, from [Link]

Sources

Part 1: Molecular Architecture & Theoretical Properties

[1][2]

Structural Analysis

The molecule consists of a diphenylamine core substituted on one ring. The key structural features dictate its reactivity and physical state:

-

Electronic "Push-Pull" System: The lone pair on the bridging nitrogen (amine) donates electron density into the substituted ring, while the ortho-nitro group acts as a strong acceptor.[1] This creates a significant dipole moment and facilitates Intramolecular Charge Transfer (ICT).

-

Intramolecular Hydrogen Bonding: A critical theoretical feature is the interaction between the amine proton (N-H) and the nitro group oxygen. This [N-H···O=N] hydrogen bond locks the substituted ring and the nitrogen bridge into a planar or near-planar conformation, significantly reducing the basicity of the amine (pKa < 0) and shifting the UV-Vis absorption maximum (bathochromic shift).[1]

-

Steric Modulation: The bulky bromine atom at the para position and the phenyl ring create steric parameters that influence crystal packing, typically resulting in lower melting points compared to planar, unsubstituted analogs.

Theoretical Descriptors (Computed)

| Property | Value (Theory/Exp) | Description |

| Molecular Formula | C₁₂H₉BrN₂O₂ | - |

| Molecular Weight | 293.12 g/mol | Monoisotopic mass dominated by ⁷⁹Br and ⁸¹Br isotopes (~1:1 ratio).[1] |

| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic due to the aromatic rings and halogen; poor water solubility.[1] |

| pKa (Conjugate Acid) | ~ -1.0 to 0.5 | Extremely weak base due to strong electron withdrawal by -NO₂ and -Br.[1] |

| Dipole Moment | High (~5-6 D) | Driven by the nitro-amine resonance interaction.[1] |

Part 2: Physicochemical Profile[1]

Physical Constants[1]

-

Appearance: Orange to Red crystalline solid (color arises from the n→π* and π→π* transitions of the nitro-amine chromophore).

-

Melting Point: 65–66 °C [1].[2]

-

Solubility:

-

Soluble: Dichloromethane, Ethyl Acetate, DMSO, DMF.

-

Insoluble: Water, dilute aqueous acids (due to low basicity).

-

Spectroscopic Signatures (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.5 ppm (s, 1H, NH): Deshielded by H-bonding and the nitro group.

-

δ ~8.2 ppm (d, J=2.5 Hz, 1H, H-3): Highly deshielded proton between -NO₂ and -Br.[1]

-

δ ~7.6 ppm (dd, J=9.0, 2.5 Hz, 1H, H-5): Ortho to Br, meta to NO₂.

-

δ ~7.1 ppm (d, J=9.0 Hz, 1H, H-6): Shielded relative to others due to ortho-amine effect.[1]

-

δ ~7.2–7.5 ppm (m, 5H, Ph): Multiplet for the unsubstituted phenyl ring.

-

-

IR Spectrum:

Part 3: Synthetic Pathways[1]

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The ortho-nitro group activates the leaving group (Fluorine or Chlorine) for displacement by aniline.[1]

Synthesis Protocol: SₙAr Displacement

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene, Aniline, Potassium Carbonate (K₂CO₃).[1] Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and DMF (5 mL/mmol).

-

Base Addition: Add anhydrous K₂CO₃ (1.5 eq).

-

Nucleophile Addition: Add Aniline (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes). The starting material (fluoride) will disappear, and a lower Rf orange/red spot will appear.

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate as an orange solid.

-

Purification: Filter the solid. Wash with water to remove DMF and salts. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism via the Meisenheimer complex.

Caption: SₙAr pathway showing the displacement of fluorine activated by the ortho-nitro group.

Part 4: Reactivity & Functionalization Logic[1]

This compound serves as a "linchpin" intermediate due to its three distinct reactive sites:

-

Nitro Group (-NO₂): Can be reduced (Fe/HCl, H₂/Pd-C, or Na₂S₂O₄) to a primary amine.[1] This generates a vicinal diamine (4-bromo-N1-phenylbenzene-1,2-diamine), a precursor for cyclization into Benzimidazoles .[1]

-

Bromine Atom (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] It allows the extension of the conjugation system or the addition of other pharmacophores.

-

N-H Group: Can be alkylated, though this requires strong bases (NaH) due to the low pKa.

Workflow: Conversion to Benzimidazole

A common application in drug discovery (e.g., antiviral research [2]) involves reducing the nitro group and cyclizing with an aldehyde.

Caption: Synthetic logic for converting the target compound into a benzimidazole scaffold.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Manipulate in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature, protected from light (nitro compounds can be photosensitive over long periods).

References

-

Aaron Chemicals. (n.d.). Safety Data Sheet: 4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3). Retrieved from

- Beaulieu, P. L., et al. (2012). Benzimidazole derivatives as antiviral agents. Patent WO2012174312A2.

-

PubChem. (2025). Compound Summary: 4-Bromo-2-nitroaniline (Analog).[1] National Library of Medicine. Retrieved from (Used for comparative property analysis).

-

BenchChem. (2025). Synthesis of Nitrodiphenylamines. Retrieved from

Potential applications of "4-Bromo-2-nitro-N-phenylaniline"

From Benzimidazole Scaffolds to Optoelectronic Materials

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Material Physicists CAS Registry Number: 16588-25-3

Molecular Architectonics & Reactivity Profile

4-Bromo-2-nitro-N-phenylaniline (BNPA) serves as a trifunctional "linchpin" intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its three core structural features, allowing for sequential, chemoselective modifications without protecting group manipulations.

Structural Analysis

-

The Diphenylamine Core: Provides the structural backbone common in hole-transport materials (OLEDs) and antioxidant stabilizers. It introduces lipophilicity, crucial for membrane permeability in drug design.

-

The Nitro Group (

Position): Acts as a "masked" nitrogen nucleophile. Upon reduction, it generates a 1,2-diamine motif, the obligate precursor for constructing N-phenyl benzimidazoles and quinoxalines. -

The Bromine Handle (

Position): A high-value site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the bromine atom is stable under the mild reduction conditions used to convert the nitro group, allowing late-stage diversification.

Synthesis & Scalability

The most robust route to BNPA avoids expensive transition metal catalysis, relying instead on classical Nucleophilic Aromatic Substitution (

The Protocol

The reaction typically involves 4-bromo-1-fluoro-2-nitrobenzene (or the chloro analog) and aniline .

-

Mechanism: The nitro group at the ortho position activates the carbon-halogen bond towards nucleophilic attack by the aniline nitrogen. The fluorine analog reacts significantly faster due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

-

Process Control: To prevent bis-arylation or polymerization, a slight excess of aniline is used, often with a weak base (

) to neutralize the hydrohalic acid byproduct.

Figure 1: The

Pharmaceutical Applications: The Benzimidazole Gateway[1]

The primary pharmaceutical application of BNPA is its conversion into 1-phenyl-5-bromobenzimidazole derivatives. These scaffolds are ubiquitous in antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors (EGFR/mTOR).

Mechanism: Reductive Cyclization

The transformation requires two distinct steps:

-

Chemoselective Reduction: The nitro group must be reduced to an amine without debrominating the aromatic ring. Standard catalytic hydrogenation (

) often leads to hydrodebromination. Therefore, sodium dithionite ( -

Condensation: The resulting diamine reacts with an aldehyde (oxidative cyclization) or a carboxylic acid/orthoester to close the imidazole ring.

Case Study: HCV Inhibitor Synthesis

In the development of Flaviviridae antivirals, BNPA is reduced to 4-bromo-N-phenyl-1,2-diaminobenzene. This intermediate is then condensed with aryl aldehydes. The retained bromine atom is subsequently used to attach solubilizing groups or heteroocycles via Suzuki coupling, optimizing the drug's pharmacokinetic profile.

Figure 2: The "Benzimidazole Gateway" workflow in drug discovery.

Material Science: Disperse Dyes & Organic Electronics

Disperse Dyes

BNPA itself possesses chromophoric properties characteristic of nitrodiphenylamine disperse dyes .

-

Color Physics: The intramolecular hydrogen bond between the nitro oxygen and the amine hydrogen locks the molecule in a planar conformation, enhancing conjugation and producing a deep yellow-orange color.

-

Application: It is used for dyeing hydrophobic fibers like polyester and cellulose acetate. The bromine substituent increases the molecular weight, improving sublimation fastness (resistance to heat) compared to non-halogenated analogs.

Optoelectronics (OLEDs)

The triphenylamine (TPA) motif is the gold standard for hole-transport materials (HTM). BNPA serves as a precursor to unsymmetrical TPA derivatives.

-

Protocol: An Ullmann coupling of BNPA with an aryl iodide, followed by nitro reduction and deamination (or further substitution), yields "star-shaped" molecules used in organic light-emitting diodes to facilitate hole injection.

Experimental Protocols

Protocol A: Chemoselective Reduction (Sodium Dithionite Method)

This method avoids hydrodebromination, preserving the C-Br bond.

-

Dissolution: Dissolve 4-Bromo-2-nitro-N-phenylaniline (1.0 eq) in a mixture of THF and Ethanol (1:1 v/v). Ensure complete solvation.

-

Reagent Prep: Prepare a saturated aqueous solution of Sodium Dithionite (

, 5.0 eq). -

Addition: Add the dithionite solution dropwise to the organic phase at ambient temperature. The yellow solution will gradually fade.

-

Heating: Heat the mixture to 50°C for 2–4 hours. Monitor via TLC (Reaction is complete when the high-Rf yellow spot disappears).

-

Workup: Evaporate volatiles. Partition residue between Ethyl Acetate and Water. Wash organic layer with brine, dry over

, and concentrate.[1] -

Yield: Expect 85–95% of the off-white diamine solid.

Protocol B: Benzimidazole Cyclization (Oxidative)

-

Mixing: Combine the diamine from Protocol A (1.0 eq) with an Aryl Aldehyde (1.1 eq) in DMF or DMSO.

-

Catalyst: Add

(Sodium metabisulfite) or Oxone as an oxidant to facilitate ring closure and aromatization. -

Reaction: Stir at 100°C for 12 hours.

-

Isolation: Pour into ice water. The benzimidazole product typically precipitates. Filter and recrystallize from Ethanol.

Summary of Physical & Chemical Data

| Property | Data / Characteristic | Note |

| Molecular Formula | ||

| Molecular Weight | 293.12 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Due to |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Insoluble in Water |

| Key Reactivity | Nucleophilic (Amine), Electrophilic (Br-C) | Orthogonal reactivity |

| Storage | Keep dark, inert atmosphere | Light sensitive (slow degradation) |

References

-

Vertex Pharmaceuticals. (2012). Benzimidazole derivatives as antiviral agents.[2][3] WO2012174312A2. Link

-

BenchChem. (2025).[3] Synthesis of Benzimidazole Derivatives Using 4-Bromophenylacetonitrile. (Application Note referencing BNPA reduction). Link

-

ResearchGate. (2025).[4] Synthesis of some novel N-substituted 2-(4-bromo-phenoxymethyl)-1H-benzimidazole derivatives.Link

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3).[5]Link

-

Google Patents. (2013). Novel method for preparing benzimidazole compounds from nitroaniline. CN103724276A. Link

Sources

"4-Bromo-2-nitro-N-phenylaniline" derivatives and analogs

Topic: "4-Bromo-2-nitro-N-phenylaniline" derivatives and analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Lynchpin Scaffold for Kinase Inhibitor and Antiviral Discovery

Molecular Weight: 293.12 g/molExecutive Summary

4-Bromo-2-nitro-N-phenylaniline (also known as 4-bromo-2-nitrodiphenylamine) serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of benzimidazole-based antivirals and diphenylamine-based kinase inhibitors. Its structural utility lies in its orthogonal reactivity :

-

The Nitro Group (

): A latent amine functionality that, upon reduction, facilitates cyclization into benzimidazoles or quinoxalines. -

The Bromide (

): A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the scaffold into biaryl systems. -

The Diphenylamine Core: A privileged pharmacophore found in MEK inhibitors (e.g., Cobimetinib) and NSAIDs, providing essential hydrophobic interactions within ATP-binding pockets.

This guide details the synthesis, derivatization, and application of this scaffold, emphasizing protocols that preserve the halogen handle during nitro-reduction—a common pitfall in high-throughput synthesis.

Chemical Architecture & Retrosynthesis

The molecule consists of an aniline ring coupled to a substituted nitrobenzene. The strategic placement of the nitro group ortho to the bridging nitrogen is deliberate, enabling downstream heterocycle formation.

Retrosynthetic Analysis

The most robust route to 4-Bromo-2-nitro-N-phenylaniline is via Nucleophilic Aromatic Substitution (

-

Why Fluorine? While bromine is a leaving group, fluorine is significantly more electronegative, lowering the energy of the Meisenheimer complex intermediate in

reactions, especially when activated by an ortho-nitro group. -

Regioselectivity: The nitro group activates the ortho-position (C1) for nucleophilic attack. The bromine at C4 is deactivated relative to C1 and remains intact.

Experimental Protocols

Note on Safety: All procedures involve hazardous reagents. Work must be conducted in a fume hood with appropriate PPE.

Protocol A: Core Synthesis via

Objective: Synthesis of 4-Bromo-2-nitro-N-phenylaniline from 4-bromo-1-fluoro-2-nitrobenzene.

Reagents:

-

4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

-

Aniline (1.1 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (e.g., 10 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add

(20 mmol) in a single portion. The suspension may turn slightly yellow. -

Nucleophile Addition: Add aniline (11 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a bright orange/red spot.

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring. The product will precipitate as an orange solid.

-

Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required.

Causality Check:

-

Why 80°C? Higher temperatures (>120°C) may risk displacing the bromine or causing tarring.

-

Why Water Pour? DMF is water-miscible; the hydrophobic diphenylamine product crashes out, simplifying isolation.

Protocol B: Chemoselective Nitro Reduction

Critical Challenge: Reducing the nitro group to an amine without debrominating the aromatic ring. Catalytic hydrogenation (

Methodology (Sodium Dithionite Route):

-

Dissolution: Dissolve 4-Bromo-2-nitro-N-phenylaniline (8.2 mmol) in Ethanol (100 mL) and THF (20 mL) to ensure solubility.

-

Reagent Prep: Prepare a solution of Sodium Dithionite (65 mmol, ~8 equiv) in Water (100 mL).

-

Addition: Add the aqueous dithionite solution to the organic phase.

-

Reaction: Heat to 50°C for 16 hours. The deep orange color of the nitro compound should fade to a pale yellow/brown (diamine).

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Product: 4-Bromo-

-phenylbenzene-1,2-diamine. This intermediate is air-sensitive and should be used immediately for cyclization.

Derivatives & Applications

Benzimidazole Antivirals (HCV)

The primary application of this scaffold is in the synthesis of benzimidazole derivatives, which are potent inhibitors of HCV replication (specifically targeting NS5B or host cyclophilins).

-

Workflow: The diamine obtained in Protocol B is condensed with an aldehyde or carboxylic acid (e.g., formamidine acetate or a substituted benzaldehyde) to close the imidazole ring.

-

Mechanism: The resulting 5-bromo-1-phenyl-1H-benzimidazole serves as a rigid core that positions substituents to interact with viral polymerase pockets.

Kinase Inhibitors (EGFR / ALK)

The diphenylamine motif is a "privileged structure" in kinase inhibition.

-

EGFR Targeting: Derivatives of 4-bromo-2-nitro-N-phenylaniline have been utilized to synthesize irreversible inhibitors that target the C797S mutation in EGFR (common in resistance to third-generation inhibitors). The bromine is often replaced via Suzuki coupling with solubilizing groups (e.g., N-methylpiperazine) or acrylamide "warheads" are attached after nitro reduction.

-

ALK/ROS1: Analogous 2,4-diarylaminopyrimidine structures (structurally related to the diphenylamine core) are effective against crizotinib-resistant mutants.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

Caption: Divergent synthesis pathways. The red path highlights the chemoselective reduction required to preserve the bromine handle for future functionalization.

Analytical Characterization Data

To validate the synthesis of the core scaffold (4-Bromo-2-nitro-N-phenylaniline), compare experimental data against these standard values:

| Parameter | Specification | Notes |

| Appearance | Orange to Red crystalline solid | Intense color due to nitro-amine conjugation ( |

| Melting Point | 109–112 °C | Sharp melting point indicates high purity. |

| The NH proton is deshielded (hydrogen bonding with | ||

| MS (ESI) | Characteristic 1:1 isotopic pattern for Bromine ( | |

| TLC | ~0.45 (Hexane/EtOAc 4:1) | Distinct from starting material (usually higher |

References

-

Synthesis & Crystal Structure: Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline.[2][3][4] Acta Crystallographica Section E. Link(Note: Describes the crystal structure of the related analog, confirming the "propeller" geometry of the diphenylamine core).

-

Antiviral Applications (HCV): X. Chen et al. (2012).[5] Benzimidazole derivatives as antiviral agents. Patent WO2012174312A2. Link(Source for the Sodium Dithionite reduction protocol).

-

Kinase Inhibitor Design: Zhao, Z., et al. (2020). Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors. Bioorganic & Medicinal Chemistry. Link(Illustrates the utility of the diarylamine scaffold in overcoming drug resistance).

-

EGFR Inhibitors: U.S. Patent 8,586,546. Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells. Link(Describes the use of the 4-bromo-2-nitro-N-phenylaniline intermediate in synthesizing EGFR probes).

-

Chemical Safety & Data: PubChem CID 16588-25-3. 4-Bromo-2-nitro-N-phenylaniline. Link

Sources

The Role of Bromine in Modulating the Reactivity of the 4-Bromo-2-nitro-N-phenylaniline Scaffold: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Substituted anilines are cornerstone synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. Within this class, 4-Bromo-2-nitro-N-phenylaniline presents a fascinating case study in multifunctional reactivity. The strategic placement of a bromine atom, a nitro group, and an N-phenylamino group on a benzene ring creates a molecule with distinct and often competing electronic and steric characteristics. This technical guide provides an in-depth analysis of the pivotal role the bromine atom plays in dictating the synthetic pathways available to this scaffold. Moving beyond a simple recitation of reactions, we will dissect the underlying chemical principles that govern its behavior in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution, while also considering the chemoselective transformations of the neighboring nitro group. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic versatility of halogenated nitroanilines.

Introduction to the 4-Bromo-2-nitroaniline Core Structure

The 4-bromo-2-nitroaniline scaffold is a valuable intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups—amine, nitro, and bromo—each offering a handle for subsequent chemical modification. This trifecta of functionality allows for the construction of complex molecular architectures, making it a key building block for a range of high-value compounds.

Significance in Medicinal Chemistry and Materials Science

Halogenated anilines are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs), including analgesics, antihistamines, and antipsychotics.[1] The bromine atom is not merely a placeholder; it can serve as a versatile functional group for further chemical modifications to optimize the biological activity of drug candidates and can enhance the bioactivity and stability of agrochemicals like herbicides and fungicides.[1] Furthermore, this class of compounds is foundational in the production of dyes and pigments, where the bromine atom can influence color and fastness properties.[1] Research has also shown that the incorporation of bromine into certain organic molecules can enhance non-linear optical (NLO) properties, making them promising materials for optoelectronics.[2]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-nitroaniline | [3] |

| CAS Number | 875-51-4 | [3][4] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 217.02 g/mol | [3][4] |

| Appearance | Yellow to light brown crystalline solid | [5] |

| Melting Point | 110-113 °C | [4][6] |

| Solubility | Sparingly soluble in water; more soluble in ethanol, acetone, and DMF. | [5] |

Note: This guide primarily addresses the reactivity of the 4-bromo-2-nitroaniline core. The principles discussed are directly applicable to the target molecule, 4-Bromo-2-nitro-N-phenylaniline. The N-phenyl group primarily introduces steric bulk around the amino nitrogen and slightly modifies its electronic donating capacity, considerations that will be noted in the relevant sections.

The Electronic and Steric Profile of Substituents

The reactivity of 4-Bromo-2-nitro-N-phenylaniline is not determined by any single group but by the collective electronic and steric interplay between the bromine, nitro, and N-phenylamino substituents.

-

2.1 The Duality of Bromine : As a halogen, bromine exhibits a dual electronic nature. It is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) . Simultaneously, its lone pair electrons can participate in resonance, leading to an electron-donating mesomeric effect (+M) . For halogens, the -I effect typically outweighs the +M effect, rendering the ring less reactive toward electrophiles than benzene itself, yet it still directs incoming electrophiles to the ortho and para positions.[7]

-

2.2 The Nitro Group : The nitro group is a powerful electron-withdrawing group through both induction (-I) and mesomerism (-M).[8] It strongly deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.[8][9]

-

2.3 The N-Phenylamino Group : The amino group is a strong electron-donating group, primarily through its potent +M effect, which overrides its -I effect.[10] This makes the aromatic ring extremely electron-rich and highly activated towards electrophilic substitution.[10][11][12] The presence of the N-phenyl group adds significant steric bulk and can slightly diminish the electron-donating ability of the nitrogen due to resonance delocalization into the second phenyl ring.

A Unified View: The Reactivity Landscape

The combination of a powerful "push" group (N-phenylamino) and a powerful "pull" group (nitro) creates a highly polarized molecule. The bromine atom sits at a key position, influenced by these opposing forces, which defines its role in the molecule's reactivity.

Caption: Electronic push-pull effects in the target scaffold.

Bromine as a Locus for Nucleophilic Aromatic Substitution (SNAr)

One of the most important roles of the bromine atom in this scaffold is to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Mechanism: Activation by the Ortho-Nitro Group

The reaction is highly favored due to the presence of the strongly electron-withdrawing nitro group at the ortho position relative to the bromine. When a nucleophile attacks the carbon atom bearing the bromine, it forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization.[8] This stabilization lowers the activation energy for the addition step, which is typically the rate-determining step of the reaction.[9] The subsequent loss of the bromide ion restores the aromaticity of the ring.

Causality in Experimental Design

The inherent electronic setup of 4-bromo-2-nitroaniline makes SNAr a predictable and high-yielding pathway. This is a self-validating system: if a nucleophile is introduced under appropriate conditions (e.g., with a base in a polar aprotic solvent), substitution at the C4 position is the expected primary outcome. This reliability makes it a go-to strategy for introducing ethers, amines, or thioethers at this position. The electron-donating N-phenylamino group at C1 slightly disfavors this reaction compared to a system with two nitro groups, but the effect of the ortho-nitro group is overwhelmingly dominant.

Caption: Simplified workflow for the SNAr reaction mechanism.

Protocol: A Self-Validating System for O-Arylation (Ullmann Condensation)

This protocol describes the synthesis of a diaryl ether, a common structural motif in pharmaceuticals, via an SNAr reaction.

-

Materials :

-

4-Bromo-2-nitro-N-phenylaniline (1.0 eq)

-

Phenol (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Equipment :

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates (silica gel)

-

-

Step-by-Step Procedure :

-

To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2-nitro-N-phenylaniline, phenol, anhydrous K₂CO₃, and CuI.

-

Add anhydrous DMF via syringe to give a concentration of approximately 0.5 M.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Validation Checkpoint : Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction. The reaction is typically complete within 6-12 hours.

-

After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

-

Bromine as a Handle for Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. This dramatically expands the synthetic utility of the scaffold.

Overview of Key Transformations

-

Suzuki-Miyaura Coupling : Reaction with a boronic acid or ester to form a C-C bond (biaryl structures).

-

Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond (di- and tri-arylamines).

-

Heck Reaction : Reaction with an alkene to form a C-C bond (styrenyl derivatives).

Expertise in Action: Catalyst and Ligand Selection

The success of these reactions is critically dependent on the choice of catalyst, ligand, base, and solvent. The presence of the ortho-nitro group can pose a challenge due to potential steric hindrance.[13][14] For reactions like Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. These ligands promote the reductive elimination step and can help overcome the steric clash near the reaction center. The choice is causal: a smaller, less electron-rich ligand may result in slow or incomplete conversion.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Step-by-Step Suzuki-Miyaura Coupling

-

Materials :

-

4-Bromo-2-nitro-N-phenylaniline (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

Toluene and Ethanol (e.g., 4:1 mixture)

-

-

Equipment :

-

Schlenk flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Argon)

-

-

Step-by-Step Procedure :

-

To a Schlenk flask, add 4-Bromo-2-nitro-N-phenylaniline, phenylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/ethanol solvent mixture, followed by the degassed aqueous Na₂CO₃ solution.

-

Heat the mixture to reflux (approx. 90 °C) with vigorous stirring.

-

Validation Checkpoint : Monitor the reaction by TLC. A successful reaction is indicated by the consumption of the starting aryl bromide. The reaction is typically complete in 4-8 hours.

-

Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

The Interplay of Substituents in Electrophilic Aromatic Substitution (EAS)

While the ring is heavily substituted, further functionalization via EAS is possible, though the outcome is dictated by a competition between the directing effects of the existing groups.

A Battle of Directors: Amino vs. Nitro vs. Bromo

In EAS, the directing power of substituents generally follows the order: Strong Activators > Weak Activators > Deactivators.

-

N-Phenylamino group : A powerful activating ortho, para-director.[10][12]

-

Bromo group : A weak deactivating ortho, para-director.[7]

-

Nitro group : A powerful deactivating meta-director.

The N-phenylamino group is the dominant directing group. It will direct incoming electrophiles to its ortho positions (C3 and C5) and its para position (C-Br, already occupied).

Predicting Regioselectivity: The Role of Steric Hindrance

The N-phenylamino group directs to C3 and C5. However, the C3 position is flanked by the bulky nitro group and the N-phenylamino group itself. Therefore, due to significant steric hindrance, electrophilic attack will overwhelmingly favor the C5 position .

Selective Reduction of the Nitro Group: A Gateway to New Derivatives

The nitro group can be readily reduced to an amine, opening up a vast number of synthetic possibilities, such as the formation of benzimidazoles or other heterocyclic systems.

The Challenge: Preserving the C-Br Bond

A primary concern during the reduction is the potential for hydrodebromination (loss of the bromine atom). Catalytic hydrogenation using standard catalysts like Palladium on carbon (Pd/C) with H₂ gas can often lead to this undesired side reaction.[15]

Trustworthy Protocols: Comparing Reductive Systems

To ensure chemoselectivity, alternative methods are preferred:

-

Metal-Acid Systems : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are classic and reliable methods for reducing nitro groups in the presence of aryl halides.[15]

-

Transfer Hydrogenation : Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel, which is less prone to causing dehalogenation than Pd/C) is another effective strategy.[15]

Detailed Methodology: Chemoselective Reduction using Tin(II) Chloride

-

Materials :

-

4-Bromo-2-nitro-N-phenylaniline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

-

Equipment :

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

-

Step-by-Step Procedure :

-

Dissolve 4-Bromo-2-nitro-N-phenylaniline in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve SnCl₂·2H₂O in concentrated HCl. Caution: Exothermic and corrosive.

-

Add the acidic SnCl₂ solution to the flask containing the nitroaniline.

-

Heat the mixture to reflux (approx. 80 °C) for 1-3 hours.

-

Validation Checkpoint : Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10. A precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 4-bromo-N¹-phenylbenzene-1,2-diamine.

-

Caption: Synthetic workflow from nitroaniline to a benzimidazole derivative.

Conclusion: A Strategic Synopsis

The bromine atom in 4-Bromo-2-nitro-N-phenylaniline is a master key for unlocking diverse synthetic pathways. Its reactivity is profoundly influenced by its electronic environment, particularly the powerful ortho-nitro group and the para-amino group. This guide has demonstrated that the bromine atom serves four primary strategic roles:

-

An Excellent Leaving Group : Activated by the ortho-nitro group for SNAr reactions.

-

A Versatile Coupling Handle : Enabling C-C and C-N bond formation via palladium catalysis.

-

A Deactivating Director : Playing a secondary role in directing any potential EAS reactions.

-

A Stable Substituent : Remaining intact during the chemoselective reduction of the nitro group when appropriate reagents are used.

A thorough understanding of this interplay between the substituents is paramount for any scientist aiming to strategically and efficiently utilize the 4-Bromo-2-nitro-N-phenylaniline scaffold in the design and synthesis of complex target molecules.

References

- Ketone Pharma. (2024).

- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.

- Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Guidechem. (n.d.). 4-Bromo-2-nitroaniline 875-51-4 wiki.

- Khan Academy. (n.d.).

- (n.d.).

- Navin N. Bappalige et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

- PubChem. (n.d.). 4-Bromo-2-nitroaniline.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- Benchchem. (n.d.). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.

- LibreTexts. (2024). 16.

- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- Wikipedia. (n.d.). Steric effects.

- YouTube. (2021).

- Sigma-Aldrich. (n.d.). 4-Bromo-2-nitroaniline 97%.

Sources

- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. ripublication.com [ripublication.com]

- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-ブロモ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 11. Khan Academy [khanacademy.org]

- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 13. Steric effects - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Chemoselective N-Arylation of 4-Bromo-2-Nitroaniline

Executive Summary

The N-arylation of 4-bromo-2-nitroaniline presents a paradigmatic challenge in organic synthesis: the "Push-Pull-Pull" conflict. The substrate features a primary amine severely deactivated by an ortho-nitro group (strong electron-withdrawing) and a para-bromo group (weakly deactivating), rendering the nitrogen center poorly nucleophilic. Simultaneously, the molecule contains an aryl bromide motif, which poses a high risk of competing oxidative addition (self-coupling or polymerization) during metal-catalyzed reactions.

This Application Note provides three validated protocols to solve this chemoselectivity puzzle. We prioritize methods that activate the inert amine while preserving the C–Br bond on the substrate, allowing it to serve as a handle for subsequent downstream functionalization.

Strategic Analysis: The Chemoselectivity Conundrum

Success relies on differentiating the reaction rates between the external electrophile and the internal bromide of the substrate.

The Reactivity Hierarchy

To ensure the 4-bromo-2-nitroaniline acts only as the nucleophile, the reaction system must follow this kinetic hierarchy:

-

kext (Oxidative Addition to External Ar-X) > kint (Oxidative Addition to Substrate Ar-Br)

-

klig (Amine Binding to Metal) must be accelerated to overcome the steric/electronic penalty of the ortho-NO₂ group.

Decision Matrix (Method Selection)

Figure 1: Strategic decision tree for selecting the optimal N-arylation protocol based on the available coupling partner.

Detailed Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl iodides or bromides. Key Technology: Use of BrettPhos , a bulky, electron-rich biaryl phosphine ligand designed specifically to facilitate the coupling of primary amines (even deactivated ones) while preventing catalyst deactivation.

-

Chemoselectivity Note: To prevent the catalyst from reacting with the bromine on the 4-bromo-2-nitroaniline, use an Aryl Iodide as the partner if possible. If using an Aryl Bromide, use a slight excess of the partner and strictly control temperature.

Materials

-

Substrate: 4-Bromo-2-nitroaniline (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: BrettPhos (4 mol%) or tBuBrettPhos

-

Base: Cs₂CO₃ (2.0 equiv) - Avoids strong alkoxides that might attack the nitro group.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol) to a reaction vial. Add 1 mL of solvent and stir at 80°C for 5 minutes to generate the active L-Pd(0) species. Rationale: Pre-forming the catalyst ensures the active species is ready to engage the Aryl Iodide immediately, reducing non-selective background reactions.

-

Substrate Addition: Add 4-bromo-2-nitroaniline (217 mg, 1.0 mmol), the Aryl Iodide (1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to the vial.

-

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 100°C for 12–18 hours.

-

Note: Do not exceed 110°C to minimize thermal cleavage of the C-Br bond on the substrate.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Mediated Oxidative Coupling (Chan-Lam)

Best for: High Chemoselectivity (Preserving the Ar-Br bond). Key Technology: This method uses Aryl Boronic Acids. Since the reaction proceeds via a Cu(II/III) cycle that does not involve oxidative addition to aryl halides, the Ar-Br on the substrate is completely spectator-safe.

Materials

-

Substrate: 4-Bromo-2-nitroaniline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (2.0 equiv)

-

Catalyst: Cu(OAc)₂ (10–20 mol%)

-

Ligand: 2,2'-Bipyridine (20 mol%) - Stabilizes the Cu center.

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: Dichloroethane (DCE) or MeOH/H₂O mixtures.

-

Oxidant: Atmospheric Oxygen (Air).

Step-by-Step Methodology

-

Setup: To a round-bottom flask equipped with a drying tube (or open to air), add Cu(OAc)₂ (36 mg, 0.2 mmol) and 2,2'-Bipyridine (31 mg, 0.2 mmol).

-

Addition: Add 4-bromo-2-nitroaniline (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Na₂CO₃ (2.0 mmol).

-

Solvent: Add DCE (5 mL).

-

Reaction: Stir vigorously at 60–70°C under an atmosphere of air (a balloon of O₂ can accelerate the reaction).

-

Monitoring: Monitor by TLC. If the reaction stalls, add fresh boronic acid (0.5 equiv) and Cu catalyst (5 mol%).

-

Work-up: Dilute with CH₂Cl₂, wash with NH₄OH (aq) to remove copper salts (turns blue), then brine. Dry and concentrate.

Protocol C: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Best for: Coupling with Electron-Deficient Aryl Halides (e.g., 4-fluoronitrobenzene). Key Technology: Exploits the acidity of the aniline N-H (enhanced by the nitro group) to form an anion that attacks an activated ring.

Materials

-

Substrate: 4-Bromo-2-nitroaniline (1.0 equiv)

-

Coupling Partner: Activated Aryl Fluoride/Chloride (1.1 equiv)

-

Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv).

-

Solvent: DMF or DMSO (dry).

Step-by-Step Methodology

-

Deprotonation: Dissolve 4-bromo-2-nitroaniline (1.0 mmol) in dry DMF (3 mL) at 0°C. Carefully add NaH (48 mg, 1.2 mmol). Stir for 15–30 minutes until H₂ evolution ceases and the solution turns deep red/orange (formation of the anilide anion).

-

Coupling: Add the activated Aryl Halide (1.1 mmol) dropwise.

-

Reaction: Allow to warm to room temperature. If the partner is sterically hindered, heat to 60°C.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc (3x). Wash organic layer with water (5x) to remove DMF. Dry over MgSO₄.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation data for 4-bromo-2-nitroaniline.

| Parameter | Method A (Pd/BrettPhos) | Method B (Cu/Chan-Lam) | Method C (SNAr) |

| Partner Scope | Broad (Ar-I, Ar-Br) | Aryl Boronic Acids | Electron-Deficient Ar-F/Cl |

| Yield (Avg) | 75–85% | 50–70% | 85–95% |

| Chemoselectivity | Moderate (Risk of Ar-Br reaction) | Excellent (Ar-Br inert) | Excellent (Ar-Br inert) |

| Cost | High (Pd + Ligand) | Low | Lowest |

| Reaction Time | 12–18 h | 24–48 h | 1–4 h |

Mechanistic Visualization: The Chemoselectivity Filter

Figure 2: Kinetic competition between the desired cross-coupling and undesired substrate activation. Selection of highly reactive external electrophiles (Ar-I) ensures Path A dominates.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link] (Foundational text on BrettPhos ligand design for deactivated amines).

-

Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Chemical Science. [Link] (Specific protocols for nitro-substituted anilines).

-

Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfiuorobutanesulfonates to Nitroaromatics." Journal of the American Chemical Society. [Link] (Discusses the compatibility of nitro groups in Pd-catalysis).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Bromo-2-nitro-N-phenylaniline in Pharmaceutical Intermediate Synthesis

Introduction: Unveiling the Potential of a Versatile Diphenylamine Intermediate

In the landscape of pharmaceutical research and development, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Substituted diphenylamines, in particular, represent a privileged structural motif present in a wide array of biologically active compounds. 4-Bromo-2-nitro-N-phenylaniline (CAS No. 16588-25-3) is an emerging intermediate poised for significant applications in this domain.[1] Its unique electronic and steric properties, conferred by the bromo, nitro, and phenyl substituents, offer a versatile platform for complex molecular engineering.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes on the potential uses of 4-Bromo-2-nitro-N-phenylaniline and outlines robust protocols for its synthesis and subsequent derivatization, grounded in established chemical principles.

Physicochemical Properties and Structural Rationale

The strategic placement of the electron-withdrawing nitro group and the reactive bromine atom on one of the phenyl rings, coupled with the secondary amine linkage, makes 4-Bromo-2-nitro-N-phenylaniline a highly valuable building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the bromine atom is amenable to a variety of cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 16588-25-3 | [1] |

| Molecular Formula | C₁₂H₉BrN₂O₂ | [1] |

| Molecular Weight | 293.12 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 4-Bromo-2-nitro-N-phenylaniline is most effectively achieved through modern cross-coupling methodologies. The Ullmann condensation and the Buchwald-Hartwig amination are the premier choices for the formation of the critical C-N bond that defines the diphenylamine structure.[2][3]

Conceptual Workflow for Synthesis

The synthesis of the target compound can be conceptualized as the coupling of two key fragments: a substituted bromo-nitro-benzene and an aniline. The following diagram illustrates this general approach.

Caption: General synthetic strategy for 4-Bromo-2-nitro-N-phenylaniline.

Protocol 1: Synthesis via Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of C-N bonds.[2] While traditionally requiring harsh conditions, modern protocols have improved its efficiency. This protocol is a representative method based on established Ullmann-type reactions.

Reaction Principle: The reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this case, 4-bromo-2-nitroaniline can be coupled with bromobenzene in the presence of a copper catalyst and a base at elevated temperatures. The electron-withdrawing nitro group on the 4-bromo-2-nitroaniline ring activates the molecule for nucleophilic aromatic substitution.[2]

Experimental Protocol:

-

Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromo-2-nitroaniline (1.0 eq), bromobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-2-nitroaniline | 1.0 | Starting material |

| Bromobenzene | 1.2 | Phenyl group source |

| Copper(I) iodide | 0.1 | Catalyst |

| L-proline | 0.2 | Ligand |

| Potassium carbonate | 2.0 | Base |

| DMSO | - | Solvent |

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope.[3]

Reaction Principle: This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of 4-Bromo-2-nitro-N-phenylaniline, 1,4-dibromo-2-nitrobenzene can be selectively coupled with aniline.

Experimental Protocol:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, prepare the active palladium catalyst by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.05 eq) in anhydrous toluene.

-

Reaction Setup: To a separate oven-dried flask, add 1,4-dibromo-2-nitrobenzene (1.0 eq), aniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add the pre-formed catalyst solution to the reaction flask under an inert atmosphere.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with dichloromethane. The combined organic layers are then washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Caption: Key steps in the Buchwald-Hartwig amination for diarylamine synthesis.

Applications in Pharmaceutical Intermediate Synthesis

While specific examples for 4-Bromo-2-nitro-N-phenylaniline are not yet widely published, its structural motifs suggest significant potential in the synthesis of various pharmaceutical classes. The precursor, 4-bromo-2-nitroaniline, is a known intermediate in the development of anti-inflammatory and analgesic agents.[4] The N-phenyl substitution in the target molecule opens avenues for creating more complex and potentially more potent analogues.

Potential Synthetic Applications:

-

Precursor for Benzimidazole Derivatives: The ortho-nitroaniline moiety can be reductively cyclized to form benzimidazoles, a core structure in many proton pump inhibitors, anthelmintics, and anticancer agents.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or diphenylamine core. The functional handles on 4-Bromo-2-nitro-N-phenylaniline allow for the introduction of various pharmacophores to target specific kinase active sites.

-

Building Block for Phenothiazine Analogues: Through intramolecular cyclization strategies, this intermediate could potentially be used to construct phenothiazine-like structures, which are of interest in the development of antipsychotic and antihistaminic drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-nitro-N-phenylaniline. The safety information provided is based on data for the structurally similar 4-bromo-2-nitroaniline and general knowledge of nitro-aromatic compounds.[5][6][7]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Sensitization: May cause an allergic skin reaction.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep in a dark place, under an inert atmosphere.

Conclusion

4-Bromo-2-nitro-N-phenylaniline is a promising, albeit currently underutilized, intermediate in pharmaceutical synthesis. Its synthesis is accessible through well-established and robust cross-coupling methodologies. The diverse functional handles present in its structure provide a rich platform for the generation of complex molecular architectures relevant to modern drug discovery. It is anticipated that as this building block becomes more widely available, its application in the synthesis of novel therapeutic agents will expand significantly.

References

-

PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Ullmann condensation. Retrieved from [Link]

-

Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976. [Link]

- Navin, N. B., Jayarama, A., & Dharmaprakash, S. M. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Chemistry, 6(2), 151-156.

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

Thermo Fisher Scientific. (2012, May 9). Safety Data Sheet: 4-Bromoaniline. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation During "4-Bromo-2-nitro-N-phenylaniline" Reactions

Introduction: The synthesis of 4-bromo-2-nitro-N-phenylaniline is a critical step in the development of various pharmaceutical and materials science applications. However, a common and frustrating side reaction that researchers encounter is the premature loss of the bromine substituent, leading to the formation of 2-nitro-N-phenylaniline. This phenomenon, known as dehalogenation or more specifically, hydrodehalogenation, significantly reduces the yield of the desired product and complicates purification. This technical guide provides in-depth troubleshooting advice and optimized protocols to help you mitigate this challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dehalogenation during the synthesis of 4-Bromo-2-nitro-N-phenylaniline?

A1: Dehalogenation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is a common side reaction where the aryl halide is reduced to the corresponding arene.[1] In the synthesis of 4-bromo-2-nitro-N-phenylaniline, this results in the formation of 2-nitro-N-phenylaniline. The primary causes are multifaceted and often interdependent:

-

Reaction Conditions: High temperatures and extended reaction times can promote the undesired dehalogenation pathway.[1]

-

Choice of Base: The type and strength of the base are critical. Some bases can act as hydride donors or facilitate reaction pathways that lead to dehalogenation.[2]

-

Ligand Properties: The electronic and steric characteristics of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired C-N bond formation versus the competing dehalogenation.[2]

-

Solvent: The solvent can play a direct role in the reaction mechanism, and some solvents can act as a source of hydrides.[2]

Q2: I'm observing a significant amount of 2-nitro-N-phenylaniline as a byproduct. What is the likely mechanism?

A2: The formation of 2-nitro-N-phenylaniline is a result of hydrodehalogenation. In the context of a palladium-catalyzed reaction, this can occur through several pathways. One common mechanism involves the formation of a palladium-hydride species (Pd-H), which can then react with the aryl bromide in a reductive elimination step to yield the dehalogenated arene and regenerate the palladium catalyst. The source of the hydride can be the solvent, the amine, or even the base.

Q3: How does the choice of catalyst and ligand impact the extent of dehalogenation?

A3: The catalyst and ligand system is paramount in controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often employed to promote the desired reductive elimination of the arylamine product over competing side reactions.[3] These ligands can accelerate the rate-limiting reductive elimination step of the desired product, thus minimizing the lifetime of intermediates that could lead to dehalogenation. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in suppressing dehalogenation in some systems.[4]

Q4: What is the role of the base in promoting or preventing dehalogenation?

A4: The base plays a crucial role in the Buchwald-Hartwig amination, as it is required to deprotonate the amine and facilitate the catalytic cycle.[3] However, the choice of base can significantly influence the outcome. Strong, non-nucleophilic bases are generally preferred. Strong alkoxide bases should be used with caution as they can sometimes promote dehalogenation.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be effective alternatives that may reduce the rate of dehalogenation.[2] The base should ideally be anionic to deprotonate the neutral palladium-amine complex in non-polar solvents.[5]

Q5: Can the solvent system be optimized to minimize dehalogenation?

A5: Absolutely. The solvent can influence the reaction in several ways, including solubility of reagents and stabilization of intermediates.[6] Aprotic solvents such as dioxane, THF, and toluene are commonly used.[7][8] Solvents that can act as hydride donors, such as alcohols, should be used with caution or avoided if dehalogenation is a significant issue.[2] In some cases, a mixed solvent system may provide the optimal balance of solubility and reactivity while minimizing side reactions. One study found m-xylene to be a suitable solvent for minimizing debromination in a Buchwald-Hartwig reaction.[9]